Diethyl 2-prop-1-ynylpropanedioate
Description
Diethyl 2-prop-1-ynylpropanedioate is a substituted propanedioate ester featuring a propargyl (prop-1-ynyl) group at the central carbon of the malonate backbone. This compound is structurally characterized by two ethoxy groups at the terminal carbonyl positions and a terminal alkyne substituent. For instance, alkylation of diethyl propanedioate with propargyl halides or via cycloaddition reactions (as seen in phosphonate analogs) could be plausible methods . The propynyl group introduces unique reactivity, such as participation in click chemistry or alkyne coupling reactions, distinguishing it from other propanedioate esters.
Properties
IUPAC Name |
diethyl 2-prop-1-ynylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAIIYFCJNAORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#CC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-prop-1-ynylpropanedioate can be synthesized through the alkylation of diethyl malonate with propargyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of propargyl bromide . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-prop-1-ynylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating in the presence of a second carbonyl group.
Major Products
Alkylation: Dialkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-prop-1-ynylpropanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-prop-1-ynylpropanedioate involves its reactivity as an electrophile in nucleophilic substitution reactions. The compound’s ester groups can undergo hydrolysis, and the resulting carboxylic acids can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Diethyl 2-(Benzyl(methyl)amino)propanedioate ()
- Structure: Substituted with a benzyl(methyl)amino group instead of propynyl.
- Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine, yielding a tertiary amine-functionalized propanedioate .
- Applications: Likely serves as a precursor for amino acid analogs or bioactive molecules due to its amine moiety.
Diethyl Adipate ()
- Structure : A diester of adipic acid (hexanedioic acid), lacking the central propanedioate backbone or alkyne substituent.
- Synthesis: Produced via acid-catalyzed esterification of adipic acid with ethanol, employing a Dean-Stark trap for water removal .
- Physical Properties : Higher molecular weight and hydrophobicity compared to propanedioate derivatives.
(Prop-2-yn-1-ylsulfanyl)carbonitrile ()
- Structure : Contains a propynyl group but differs in the backbone (sulfanyl-carbonitrile vs. propanedioate ester).
- Reactivity : The alkyne group may undergo similar click reactions, but the sulfanyl and nitrile groups introduce distinct electronic and steric effects .
Spectroscopic and Analytical Data
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